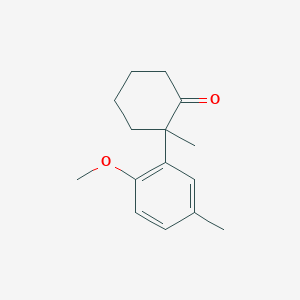
2-(2-Methoxy-5-methylphenyl)-2-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-5-methylphenyl)-2-methylcyclohexan-1-one is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-methylphenyl)-2-methylcyclohexan-1-one typically involves the reaction of 2-methoxy-5-methylphenyl derivatives with cyclohexanone under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-5-methylphenyl)-2-methylcyclohexan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of halogenated or nitrated aromatic compounds
Scientific Research Applications
2-(2-Methoxy-5-methylphenyl)-2-methylcyclohexan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-2-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenyl isocyanate: Shares a similar aromatic structure but differs in functional groups.
2-Methoxy-5-methylphenyl isothiocyanate: Similar aromatic structure with an isothiocyanate group.
Uniqueness
2-(2-Methoxy-5-methylphenyl)-2-methylcyclohexan-1-one is unique due to its combination of a methoxy group, a methyl group, and a cyclohexanone ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
669777-26-8 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(2-methoxy-5-methylphenyl)-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C15H20O2/c1-11-7-8-13(17-3)12(10-11)15(2)9-5-4-6-14(15)16/h7-8,10H,4-6,9H2,1-3H3 |
InChI Key |
YIACOQICHYBPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2(CCCCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


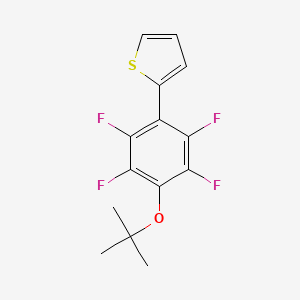
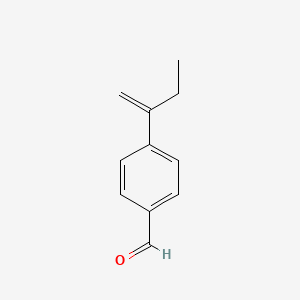
![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)
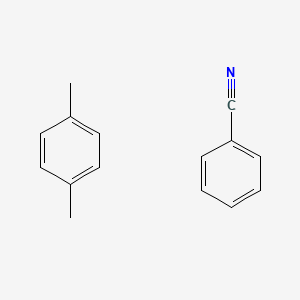
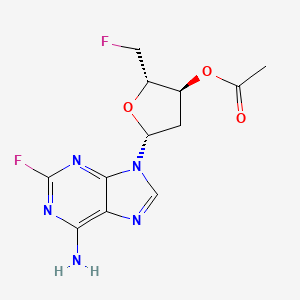
![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
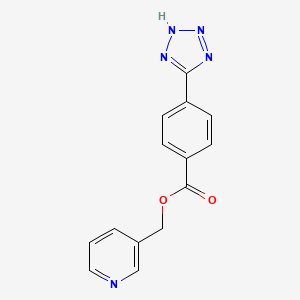
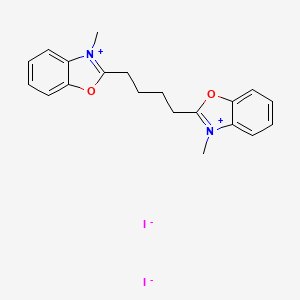
![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
![4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one](/img/structure/B15159548.png)
![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)
![Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B15159565.png)
